molecular formula C20H26O B138481 Dehydroretinaldehyde CAS No. 472-87-7

Dehydroretinaldehyde

カタログ番号: B138481
CAS番号: 472-87-7
分子量: 282.4 g/mol
InChIキー: QHNVWXUULMZJKD-OVSJKPMPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dehydroretinaldehyde (C₂₀H₂₆O), also known as 3,4-didehydroretinal, Retinene 2, or Vitamin A2 aldehyde, is a derivative of retinaldehyde (Vitamin A1 aldehyde) . It is formed via oxidation of retinaldehyde, where the hydroxyl group on the terminal carbon of the side chain is replaced by an aldehyde group, and an additional double bond is introduced between carbons 3 and 4 . This structural modification enhances its conjugation system, altering its chemical reactivity and biological interactions.

This compound is a critical component in the visual cycles of certain freshwater fish and amphibians, where it functions as a chromophore in rhodopsin analogs . Recent metabolomic studies have also implicated it in mammalian liver fibrosis regulation, particularly in pathways involving hepatic stellate cell (HSC) proliferation and extracellular matrix deposition .

準備方法

Enzymatic Synthesis Using Cytochrome P450 27C1

Recombinant P450 27C1 In Vitro

Human cytochrome P450 27C1 (hP450 27C1) is the primary enzyme catalyzing the 3,4-desaturation of retinoids to form dehydroretinaldehyde. Purified recombinant hP450 27C1 binds all-trans retinol, retinal, and retinoic acid, introducing a double bond between carbons 3 and 4 via a hydroxylation-dehydration mechanism . The enzyme exhibits broad substrate specificity, processing 11-cis-retinal and derivatives with comparable efficiency . Structural analyses suggest that hP450 27C1 accommodates retinoids through a hydrophobic active site, with catalytic rates dependent on redox partner interactions (e.g., adrenodoxin and NADPH-adrenodoxin reductase) .

Reaction conditions typically involve incubating retinoids with hP450 27C1 in a reconstituted system containing NADPH, MgCl₂, and phosphatidylcholine. For example, all-trans retinal is converted to 3,4-dehydroretinaldehyde at a k<sub>cat</sub> of 0.27 min⁻¹ and a K<sub>m</sub> of 0.06 μM . The reaction proceeds under aerobic conditions at 37°C, with product formation verified via ultraperformance liquid chromatography (UPLC) and atmospheric pressure chemical ionization (APCI) mass spectrometry .

Role of Cellular Retinoid-Binding Proteins

Cellular retinoid-binding proteins (CRBPs and CRABPs) enhance hP450 27C1 activity by channeling retinoids to the enzyme. CRBP-1 and CRABP-2 deliver all-trans retinol and retinoic acid, respectively, to hP450 27C1 with minimal dissociation, as shown in isotope dilution experiments . For instance, CRBP-1-bound retinol exhibits a k<sub>cat</sub>/K<sub>m</sub> of 1.9 μM⁻¹ min⁻¹, comparable to free retinol (1.8 μM⁻¹ min⁻¹) . In contrast, CRABP-1 impedes catalysis (k<sub>cat</sub>/K<sub>m</sub> = 0.23 μM⁻¹ min⁻¹), likely due to slower retinoid release .

Substrate ComplexK<sub>m</sub> (μM)k<sub>cat</sub> (min⁻¹)k<sub>cat</sub>/K<sub>m</sub> (μM⁻¹ min⁻¹)
All-trans retinol0.22 ± 0.060.40 ± 0.031.8 ± 0.5
Retinol–CRBP-10.15 ± 0.030.27 ± 0.011.9 ± 0.4
All-trans retinoic acid0.04 ± 0.020.61 ± 0.0315 ± 5
Retinoic acid–CRABP-20.12 ± 0.030.39 ± 0.023.1 ± 0.7

This table highlights the synergistic effects of CRABP-2 in retinoic acid desaturation, enabling efficient this compound synthesis .

Cell-Based Biosynthesis in Keratinocytes

Keratinocytes natively produce this compound through endogenous hP450 27C1 activity. Studies using human epidermal keratinocytes demonstrate that all-trans retinol is converted to 3,4-dehydroretinol intracellularly, followed by oxidation to this compound . The process is dependent on retinol uptake via surface receptors and intracellular trafficking by CRBP-1 . Notably, retinoid-deficient media reduce this compound synthesis by >80%, underscoring the reliance on exogenous vitamin A .

Kinetic Parameters and Reaction Optimization

Steady-state kinetics reveal that hP450 27C1 operates optimally at pH 7.4 and 37°C, with NADPH concentrations ≥100 μM . Substrate inhibition occurs at retinoid concentrations >5 μM, necessitating fed-batch approaches for large-scale synthesis . Preincubating hP450 27C1 with CRABP-2 increases catalytic efficiency 5-fold, suggesting protein-protein interactions facilitate substrate delivery .

This compound is quantified using UPLC coupled with APCI–mass spectrometry, achieving detection limits of 0.1 pmol . Derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances sensitivity, enabling measurement in biological matrices . Retention times and fragmentation patterns are cross-referenced with synthetic standards to confirm identity .

化学反応の分析

Types of Reactions: Dehydroretinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • 3-Dehydroretinoic acid
  • 3-Dehydroretinol
  • Various isomeric forms of 3-dehydroretinal

科学的研究の応用

Biochemical Pathways and Retinoid Metabolism

Dehydroretinaldehyde plays a critical role in the metabolism of retinoids, which are vital for various biological processes, including vision and cellular differentiation. It is involved in the conversion of retinol to retinaldehyde and subsequently to retinoic acid (RA). The enzyme retinaldehyde dehydrogenase (RALDH) is crucial in this pathway, as it catalyzes the oxidation of retinaldehyde to RA, influencing gene expression during development.

Table 1: Key Enzymes in Retinoid Metabolism

EnzymeSubstrateProductRole in Metabolism
Alcohol Dehydrogenase (ADH1)RetinolRetinaldehydeFirst step in retinol clearance
Retinaldehyde Dehydrogenase (RALDH)RetinaldehydeRetinoic AcidSecond step in retinol clearance
P450 27C1All-trans RetinoidsDehydroretinoidsDesaturation of retinoids

Therapeutic Applications in Cancer Treatment

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that inhibiting aldehyde dehydrogenase (ALDH), which typically detoxifies retinaldehyde, can enhance the cytotoxic effects of retinaldehyde on cancer cells. This suggests that this compound could be leveraged to improve therapeutic outcomes in cancer treatment.

Case Study: ALDH Inhibition and Retinaldehyde Cytotoxicity

In a study involving A549 lung cancer cells, the combination of retinaldehyde with the ALDH inhibitor DEAB significantly increased reactive oxygen species (ROS) production and reduced cell viability. The results demonstrated that targeting ALDH could potentiate the effects of retinaldehyde, making it a promising candidate for further research in cancer therapies .

Developmental Biology and Teratogenic Effects

This compound's role extends into developmental biology, where it is implicated in the regulation of embryonic development through its conversion to retinoic acid. Disruptions in this pathway can lead to teratogenic effects, as evidenced by studies showing that RALDH inhibition can result in abnormal eye development in model organisms .

Table 2: Impact of RALDH Inhibition on Development

StudyModel OrganismObserved Effects
Raldh1 Knockout MiceMiceReduced RA synthesis; eye defects
RALDH InhibitionZebrafishAbnormal craniofacial development

Potential Applications in Stem Cell Research

This compound may also find applications in stem cell research. Retinoic acid is known to influence stem cell differentiation; thus, understanding how this compound affects this process could lead to advancements in regenerative medicine and therapeutic strategies for conditions like leukemia .

作用機序

Dehydroretinaldehyde functions as a chromophore in visual pigments. Upon absorption of light, it undergoes photoisomerization, changing from the 11-cis form to the all-trans form. This change in shape triggers a conformational change in the associated opsin protein, leading to a signal transduction pathway that ultimately results in visual perception . The molecular targets include opsin proteins, and the pathways involved are part of the visual cycle .

類似化合物との比較

Structural and Functional Comparison

Table 1: Structural and Functional Properties

Compound Molecular Formula Key Structural Features Biological Role
Dehydroretinaldehyde C₂₀H₂₆O 3,4-didehydro bond; terminal aldehyde group Vision in non-mammals; liver fibrosis modulation
Retinaldehyde C₂₀H₂₈O Single bond at C3–C4; terminal aldehyde group Mammalian vision; cellular differentiation
9-cis-Retinoic Acid C₂₀H₂₈O₂ Carboxylic acid group; cis-configuration at C9 RXR ligand; anti-fibrotic effects

Key Differences:

  • Structural : this compound has an extended conjugated system due to the 3,4-didehydro bond, unlike retinaldehyde. This increases its stability and alters light absorption properties .
  • Functional: While retinaldehyde is central to mammalian phototransduction, this compound is restricted to non-mammalian vision. Both compounds, however, are precursors to retinoic acid derivatives, which regulate gene expression .
  • Therapeutic Relevance: 9-cis-retinoic acid directly binds retinoid X receptors (RXRs) to inhibit fibrogenesis, whereas this compound’s anti-fibrotic role is indirect, likely via metabolic cross-talk with retinoic acid pathways .

Metabolic Pathway Interactions

Studies using metabolomic profiling in liver fibrosis models reveal distinct roles for these compounds:

  • This compound : Levels increase during CCl₄-induced fibrosis but decrease upon human umbilical cord mesenchymal stem cell (hUC-MSC) treatment, suggesting it is a biomarker of fibrotic progression .
  • 9-cis-Retinoic Acid: Decreases in fibrosis but is restored by hUC-MSCs, directly suppressing TGF-β1 and collagen synthesis .
  • Retinaldehyde: Not directly implicated in fibrosis but serves as a substrate for retinol dehydrogenases, producing retinoic acid .

Table 2: Metabolic Changes in Liver Fibrosis

Compound Change in Fibrosis Response to hUC-MSC Treatment Associated Pathways
This compound PPARγ-RXR, HSC proliferation
9-cis-Retinoic Acid TGF-β1, collagen synthesis
Retinaldehyde Retinol metabolism

Therapeutic Implications

  • However, its mechanism remains less defined compared to 9-cis-retinoic acid, which has well-documented anti-fibrotic effects via RXR activation .

生物活性

Dehydroretinaldehyde, a derivative of retinal, plays a crucial role in various biological processes, particularly in the metabolism of retinoids. This article explores the biological activity of this compound, focusing on its enzymatic interactions, physiological roles, and implications in health and disease.

Overview of this compound

This compound, specifically all-trans 3,4-dehydroretinal (vitamin A2), is formed through the action of cytochrome P450 enzymes, particularly P450 27C1. This compound is significant in the retinoid metabolic pathway, contributing to the pool of active retinoids in various tissues, including skin and retina. The conversion of retinol to this compound involves desaturation reactions that are catalyzed by specific enzymes.

Cytochrome P450 27C1

P450 27C1 is identified as a key enzyme responsible for the desaturation of retinol to this compound. Research indicates that this enzyme exhibits high catalytic efficiency for retinoid substrates:

  • Catalytic Efficiency : The efficiency of P450 27C1 for all-trans retinol desaturation is approximately 7.7×105M1s17.7\times 10^5\,M^{-1}s^{-1}, significantly higher than related enzymes like rabbit P450 2B4 .
  • Substrate Specificity : P450 27C1 can also desaturate other retinoids such as retinal and retinoic acid, indicating its versatile role in retinoid metabolism .

Aldehyde Dehydrogenases (ALDHs)

Aldehyde dehydrogenases are another class of enzymes that play a crucial role in converting retinaldehyde to retinoic acid (RA), a biologically active form of vitamin A. The activity of these enzymes is essential for maintaining proper levels of retinoic acid in tissues:

  • ALDH Activity : Studies show that specific ALDH isoforms are involved in the metabolism of retinaldehyde, with ALDH1A1 being particularly significant in regulating RA synthesis .
  • Impact on Cancer Cells : Recent developments have introduced probes like LEI-945 that help profile ALDH activity in cancer cells, showcasing the importance of retinaldehyde metabolism in oncological contexts .

Retinoid Signaling

This compound and its derivatives influence several physiological processes through retinoid signaling pathways:

  • Vision : In vertebrates, this compound contributes to phototransduction processes by participating in the formation of visual pigments .
  • Development : Retinoids are crucial morphogens during embryonic development, regulating gene expression patterns necessary for proper organogenesis .

Metabolic Regulation

Research indicates that retinoid metabolism impacts metabolic pathways:

  • Gluconeogenesis : Aldh1a1 has been implicated in coordinating hepatic gluconeogenesis by regulating RA levels, which affects glucose homeostasis .
  • Toxicity Management : Genetic studies reveal that enzymes involved in retinaldehyde metabolism protect against vitamin A toxicity by facilitating its clearance from tissues .

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

StudyFindings
Identified P450 27C1 as a potent desaturase for retinol conversion to this compound.
Developed LEI-945 probe to assess ALDH activity in cancer cells, linking retinal metabolism to cancer biology.
Demonstrated genetic roles of Aldh1a1 in retinol clearance and RA synthesis regulation.
Showed Aldh1a1's role in hepatic gluconeogenesis and metabolic regulation.

Q & A

Basic Research Questions

Q. What are the key structural and functional differences between dehydroretinaldehyde and retinaldehyde, and how do these impact experimental design in metabolic studies?

this compound (C20H28O) is a derivative of retinaldehyde (vitamin A1 aldehyde) with an additional double bond in its β-ionone ring, altering its photochemical properties and metabolic interactions . To study these differences, researchers should employ comparative spectroscopic analysis (UV-Vis absorption at ~380 nm for this compound vs. ~370 nm for retinaldehyde) and enzymatic assays (e.g., retinol dehydrogenase activity). Experimental designs must account for isomer-specific reactivity, particularly in retinoid-binding protein interactions .

Q. What methodologies are recommended for synthesizing and purifying this compound in laboratory settings?

Synthesis typically involves oxidation of dehydroretinol using manganese dioxide (MnO2) in anhydrous ether, followed by purification via high-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify molecular integrity (>98% purity). Independent verification of isomer distribution (e.g., 11-cis vs. all-trans forms) is critical to avoid confounding results in photobiological studies .

Q. How can researchers detect and quantify this compound in biological samples with minimal interference from retinoid analogs?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using deuterated internal standards (e.g., d4-dehydroretinaldehyde) is the gold standard. Sample preparation should include saponification to hydrolyze esters and solid-phase extraction (SPE) to isolate aldehydes. Limit of detection (LOD) can reach 0.1 ng/mL, with cross-reactivity <5% against retinaldehyde under optimized conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s role in visual phototransduction versus its cytotoxic effects in certain cell lines?

Contradictory data often arise from context-dependent isomer activity or impurities in test compounds. Researchers should:

  • Use isomer-specific probes (e.g., 11-cis-dehydroretinaldehyde synthesized via photoinduced isomerization).
  • Validate cytotoxicity mechanisms using CRISPR-edited cell lines (e.g., Rdh12 knockout models to isolate retinoid metabolism pathways).
  • Cross-reference findings with in vivo models (e.g., zebrafish mutants) to assess physiological relevance .

Q. How can computational modeling enhance the prediction of this compound’s interactions with G-protein-coupled receptors (GPCRs) like rhodopsin?

Molecular dynamics (MD) simulations using software such as GROMACS or AMBER can predict binding affinities and conformational changes. Key parameters include:

  • Force field selection (e.g., CHARMM36 for lipid bilayer systems).
  • Free-energy perturbation (FEP) calculations to compare retinaldehyde and this compound binding. Experimental validation via surface plasmon resonance (SPR) with purified rhodopsin is essential to confirm computational predictions .

Q. What innovative approaches address the challenges of tracking this compound’s metabolic flux in heterogenous tissue samples?

Stable isotope tracing (e.g., 13C-labeled this compound) combined with spatially resolved mass spectrometry imaging (MSI) enables compartment-specific metabolic mapping. For dynamic studies, two-photon fluorescence lifetime imaging microscopy (2P-FLIM) with genetically encoded biosensors (e.g., RetinaChip2) provides real-time resolution of retinoid dynamics in live tissues .

Q. Methodological Best Practices

  • Data Reproducibility : Document isomer ratios, solvent systems, and storage conditions (−80°C under argon) to mitigate batch-to-batch variability .
  • Ethical Compliance : Adhere to institutional guidelines for retinoid handling, particularly in in vivo studies, to address phototoxicity and teratogenicity risks .
  • Literature Synthesis : Use databases like SciFinder and PubMed with search strings combining "this compound" AND ("metabolism" OR "photochemistry") to ensure comprehensive coverage. Exclude non-peer-reviewed sources (e.g., ) .

特性

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNVWXUULMZJKD-OVSJKPMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878517
Record name 3-Dehydroretinal
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Molecular Weight

282.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Vitamin A2 aldehyde
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CAS No.

472-87-7
Record name Dehydroretinal
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Record name 3-Dehydroretinal
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Record name 3-Dehydroretinal
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Record name Dehydroretinaldehyde
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Record name 3-DEHYDRORETINAL
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Record name Vitamin A2 aldehyde
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Melting Point

77 - 78 °C
Record name Vitamin A2 aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dehydroretinaldehyde
Dehydroretinaldehyde
Dehydroretinaldehyde
Dehydroretinaldehyde
Dehydroretinaldehyde
Dehydroretinaldehyde

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